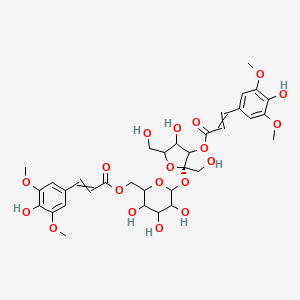
c3,6'-Disinapoyl sucrose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
c3,6’-Disinapoyl sucrose: is an oligosaccharide ester natural product originating from the root of wild Polygala tenuifolia . It is known for its neuroprotective effects and antidepressive activity . This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of c3,6’-Disinapoyl sucrose involves the esterification of sucrose with sinapic acid derivatives. The reaction typically requires the use of a catalyst and an appropriate solvent. The esterification process can be carried out under mild conditions to preserve the integrity of the sucrose molecule .
Industrial Production Methods: Industrial production of c3,6’-Disinapoyl sucrose may involve the extraction of the compound from the roots of Polygala tenuifolia, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized esterification processes, ensuring high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: c3,6’-Disinapoyl sucrose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of substituted esters and other functionalized derivatives.
Aplicaciones Científicas De Investigación
c3,6’-Disinapoyl sucrose has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its neuroprotective effects and potential to enhance neuronal viability.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s disease and depression.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of c3,6’-Disinapoyl sucrose involves the activation of the cAMP/CREB/BDNF signaling pathway. This pathway is crucial for neuronal survival and plasticity. The compound increases the expression of brain-derived neurotrophic factor (BDNF) and cyclic AMP response element-binding protein (CREB), which are essential for neuroprotection and antidepressant effects . Additionally, it inhibits monoamine oxidase (MAO) activity and modulates the hypothalamic-pituitary-adrenal (HPA) axis, contributing to its antidepressant properties .
Comparación Con Compuestos Similares
3,6’-Disinapoyl sucrose: Another ester derivative with similar neuroprotective properties.
Sinapic acid esters: Compounds with similar esterification patterns and biological activities.
Other oligosaccharide esters: Compounds with similar structural features and therapeutic potential
Uniqueness: c3,6’-Disinapoyl sucrose is unique due to its dual sinapoyl esterification, which enhances its neuroprotective and antidepressant effects. Its ability to modulate multiple signaling pathways and biochemical markers makes it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C34H42O19 |
|---|---|
Peso molecular |
754.7 g/mol |
Nombre IUPAC |
[3,4,5-trihydroxy-6-[(2S)-4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/t22?,23?,28?,29?,30?,31?,32?,33?,34-/m0/s1 |
Clave InChI |
FHIJMQWMMZEFBL-SCTPVCJWSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)O[C@]3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















